molecular formula C15H17NO3S B13705152 N-(2-Methoxy-6-methylphenyl)-4-methylbenzenesulfonamide

N-(2-Methoxy-6-methylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B13705152
M. Wt: 291.4 g/mol
InChI Key: ZWMIYPYGJLWOKN-UHFFFAOYSA-N
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Description

N-(2-Methoxy-6-methylphenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-6-methylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-methoxy-6-methylaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-6-methylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine group.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-6-methylphenyl-4-methylbenzenesulfonamide.

    Reduction: Formation of N-(2-Methoxy-6-methylphenyl)-4-methylbenzenamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Methoxy-6-methylphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-6-methylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxy-6-methylphenyl)phthalimide: Shares a similar methoxy and methyl substitution pattern but differs in the functional group attached to the benzene ring.

    2-Methoxy-6-methylphenol: Lacks the sulfonamide group but has similar methoxy and methyl substitutions.

    6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene: Contains methoxy groups but has a different core structure.

Uniqueness

N-(2-Methoxy-6-methylphenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group is particularly significant, as it imparts the compound with potential pharmacological activities that are not observed in its analogs.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-(2-methoxy-6-methylphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-11-7-9-13(10-8-11)20(17,18)16-15-12(2)5-4-6-14(15)19-3/h4-10,16H,1-3H3

InChI Key

ZWMIYPYGJLWOKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2OC)C

Origin of Product

United States

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